2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione
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Overview
Description
2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione is a chemical compound listed in the PubChem database
Preparation Methods
The preparation of 2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including the formation of inclusion complexes with cyclodextrins. This process involves the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion . Industrial production methods may vary, but they generally involve large-scale synthesis and purification processes to ensure the compound’s purity and quality.
Chemical Reactions Analysis
2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of this compound with certain oxidizing agents may result in the formation of specific oxidized products .
Scientific Research Applications
2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione has a wide range of scientific research applications. In chemistry, it is used for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biological pathways and molecular interactions. In medicine, this compound is explored for its potential therapeutic effects and drug development. Additionally, it has applications in the industry, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, depending on the specific pathways involved. The detailed mechanism of action may vary based on the context of its application and the specific targets it interacts with .
Comparison with Similar Compounds
2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione can be compared with other similar compounds to highlight its uniqueness Similar compounds may include those with similar chemical structures or functional groupsSome similar compounds include those listed in the PubChem database with similar 2D or 3D structures .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and diverse applications make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
2-[1-[3,5-bis(trifluoromethyl)anilino]ethylidene]indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F6NO2/c1-9(15-16(27)13-4-2-3-5-14(13)17(15)28)26-12-7-10(18(20,21)22)6-11(8-12)19(23,24)25/h2-8,26H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWZBFZQMXBTSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F6NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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